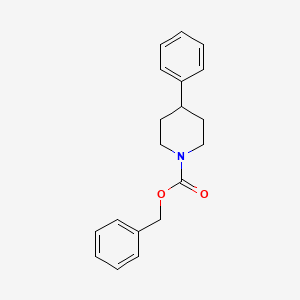

Benzyl 4-phenylpiperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl 4-phenylpiperidine-1-carboxylate is a chemical compound with the molecular formula C19H21NO2 It is a derivative of piperidine, a six-membered heterocyclic amine

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-phenylpiperidine-1-carboxylate typically involves the reaction of benzyl cyanide with chlormethine in the presence of sodium amide to form a piperidine ring . This is followed by further functionalization to introduce the phenyl and carboxylate groups.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: Benzyl 4-phenylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl 4-phenylpiperidine-1-carboxylic acid, while reduction could produce benzyl 4-phenylpiperidine-1-methanol.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Anti-Diarrheal Activity

Benzyl 4-phenylpiperidine-1-carboxylate and its derivatives have been documented for their anti-diarrheal properties. Studies indicate that these compounds act as inhibitors of gastrointestinal propulsion and defecation. In experimental models, such as tests conducted on Wistar rats, the compounds demonstrated significant efficacy in reducing diarrhea induced by ricinus oil, with effective doses identified at various levels (0.63 to 40 mg/kg) .

Mechanism of Action

The mechanism through which these compounds exert their effects involves modulation of neurotransmitter systems within the gut, potentially affecting motility and secretion processes. The compounds are believed to interact with opioid receptors, influencing gut activity and providing therapeutic benefits for conditions like diarrhea .

Analytical Chemistry

Chromatographic Techniques

this compound has been utilized in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). A study detailed a reverse-phase HPLC method for the separation and analysis of this compound, demonstrating its scalability for preparative separation and pharmacokinetic studies. The method employed acetonitrile and water as mobile phases, showcasing its compatibility with mass spectrometry applications .

Applications in Pharmacokinetics

The ability to analyze this compound effectively allows researchers to study its pharmacokinetics—how the body absorbs, distributes, metabolizes, and excretes it. Such studies are crucial for understanding dosage regimens and potential side effects in clinical settings .

Synthesis and Derivatives

Synthetic Routes

this compound can be synthesized through various methods, including the reaction of benzyl-4-chlorocarbonyl-4-phenylpiperidine with appropriate alcohols under specific conditions. This synthetic versatility allows for the creation of various derivatives that may exhibit enhanced pharmacological properties .

Derivatives as Modulators

Research into derivatives of this compound has revealed potential applications as modulators of fatty acid amide hydrolase (FAAH), which is implicated in pain management and anxiety disorders. These derivatives may offer therapeutic avenues for treating conditions related to these pathways .

Case Studies

Case Study: Anti-Diarrheal Efficacy

In a controlled study involving Wistar rats, this compound was administered at varying doses to assess its impact on diarrhea induced by ricinus oil. The results indicated a dose-dependent reduction in fecal output, confirming its efficacy as an anti-diarrheal agent. The lowest effective dose observed was 0.63 mg/kg, highlighting its potential use in clinical settings for managing diarrhea .

| Dose (mg/kg) | Fecal Output Reduction (%) |

|---|---|

| 0.63 | 25 |

| 2.5 | 50 |

| 10 | 75 |

| 40 | 90 |

Mecanismo De Acción

The mechanism of action of Benzyl 4-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets. It is known to act as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin . This action is mediated through its binding to monoamine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft.

Comparación Con Compuestos Similares

4-Benzylpiperidine: This compound is structurally similar and also acts as a monoamine releasing agent.

Benzylpiperazine: Another related compound with similar pharmacological properties.

Tetrahydroisoquinoline: Shares structural features and is used in similar research contexts.

Uniqueness: Benzyl 4-phenylpiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its selective action on dopamine and norepinephrine release makes it a valuable compound for studying neurotransmitter systems and developing potential therapeutic agents.

Actividad Biológica

Benzyl 4-phenylpiperidine-1-carboxylate is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its interactions with various biological targets, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring with a benzyl ester and a phenyl group, contributing to its unique pharmacological profile. The molecular formula is C17H22N2O2, with a molecular weight of approximately 286.37 g/mol. The structural characteristics of this compound play a crucial role in its biological activity.

Research indicates that this compound may interact with neurotransmitter systems, particularly affecting dopamine and serotonin receptors. Preliminary studies suggest that it could exhibit analgesic , anti-inflammatory , and psychoactive properties, although further investigation is necessary to confirm these effects .

Analgesic Properties

This compound has been investigated for its potential analgesic effects. It shares structural similarities with other piperidine derivatives known for their opioid-like effects. In vitro assays have shown promising results regarding its binding affinity to μ-opioid receptors, suggesting it may act as an analgesic agent .

Psychoactive Effects

The compound's structural resemblance to known psychoactive substances raises questions about its potential effects on the central nervous system (CNS). Research into similar compounds has demonstrated the ability to modulate serotonin and dopamine levels, which could lead to psychoactive outcomes .

Case Studies

Several studies have explored the biological activity of related piperidine derivatives, providing insights into the potential effects of this compound:

- Psychoactive Properties : A study on piperidine derivatives indicated that modifications in structure could enhance binding affinity to neurotransmitter receptors, leading to increased psychoactivity .

- Analgesic Activity : Research on fentanyl-related compounds revealed high μ-opioid receptor affinity, suggesting that similar piperidine structures could yield significant analgesic effects .

- Anti-inflammatory Applications : Compounds exhibiting anti-inflammatory properties have been identified within the piperidine class, indicating potential therapeutic applications for this compound in treating inflammatory conditions .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Analgesic Activity | Anti-inflammatory Activity | Psychoactive Potential |

|---|---|---|---|

| This compound | Moderate | Possible | Yes |

| Fentanyl | High | Low | Yes |

| 1-(4-Fluorobenzoyl)piperidine | High | Moderate | No |

Propiedades

IUPAC Name |

benzyl 4-phenylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c21-19(22-15-16-7-3-1-4-8-16)20-13-11-18(12-14-20)17-9-5-2-6-10-17/h1-10,18H,11-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKUSZCIYPJCXIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.